1-Chloro-3-methyl-2-butene

Description

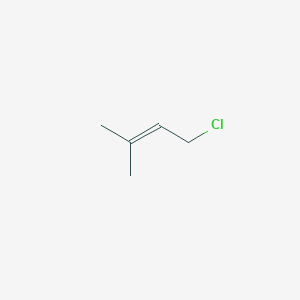

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXQKGNGJVZKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060120 | |

| Record name | 2-Butene, 1-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1-Chloro-3-methyl-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

109 °C @ 760 MM HG | |

| Record name | 1-CHLORO-3-METHYL-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN CHLOROFORM | |

| Record name | 1-CHLORO-3-METHYL-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9273 @ 20 °C/4 °C | |

| Record name | 1-CHLORO-3-METHYL-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

503-60-6 | |

| Record name | 1-Chloro-3-methyl-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-methyl-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1-chloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-methylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-3-METHYL-2-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMT7V9LLBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-3-METHYL-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-methyl-2-butene: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-methyl-2-butene, also commonly known as prenyl chloride, is a versatile monofunctional halogenated alkene. Its unique structural features, namely a primary allylic chloride, render it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols relevant to its application in research and development, particularly in the synthesis of complex organic molecules and potential pharmaceutical intermediates.

Chemical and Physical Properties

1-Chloro-3-methyl-2-butene is a colorless to light yellow liquid with a characteristic odor.[1] It is a highly flammable substance and should be handled with appropriate safety precautions.[2] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉Cl | [2][3] |

| Molecular Weight | 104.58 g/mol | [2][3] |

| Boiling Point | 58-59 °C at 120 mmHg | [3][4] |

| Density | 0.928 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.4488 | [2][4] |

| Flash Point | 13 °C (56 °F) | [3][4] |

| Solubility | Miscible with chloroform, acetone, diethyl ether, and alcohol. Immiscible with water. | [3][4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Storage Temperature | 2-8 °C | [4][6] |

| CAS Number | 503-60-6 | [2] |

Reactivity and Reaction Mechanisms

The reactivity of 1-chloro-3-methyl-2-butene is dominated by the presence of the allylic chloride functional group. This structural motif makes the compound susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

As a primary allylic halide, 1-chloro-3-methyl-2-butene readily undergoes nucleophilic substitution reactions, primarily through an S(_N)2 mechanism, although an S(_N)1 pathway can be favored under certain conditions due to the formation of a resonance-stabilized allylic carbocation.

S(_N)2 Pathway: Strong, unhindered nucleophiles will favor a direct bimolecular displacement of the chloride ion. This reaction proceeds with an inversion of configuration if the carbon were chiral, though in this case, it is prochiral.

S(_N)1 Pathway and Allylic Rearrangement: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an S(_N)1 mechanism. The departure of the chloride ion leads to the formation of a resonance-stabilized allylic carbocation. This intermediate can then be attacked by the nucleophile at two different positions, leading to a mixture of products, including the product of allylic rearrangement.[7]

Elimination Reactions

In the presence of a strong, sterically hindered base, 1-chloro-3-methyl-2-butene can undergo elimination reactions, typically following an E2 mechanism, to yield isoprene (B109036). The gas-phase elimination of 1-chloro-3-methyl-2-butene has been studied and is known to produce isoprene and hydrogen chloride.[8]

Experimental Protocols

Synthesis of 1-Chloro-3-methyl-2-butene

The most common laboratory and industrial synthesis of 1-chloro-3-methyl-2-butene involves the hydrochlorination of isoprene.[9] The reaction typically yields a mixture of 1-chloro-3-methyl-2-butene and its isomer, 3-chloro-3-methyl-1-butene, which can be isomerized to the desired product.

Materials:

-

Isoprene

-

Concentrated Hydrochloric Acid

-

Cuprous Chloride (catalyst, optional)

-

Anhydrous Calcium Chloride (for drying)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place cooled isoprene.

-

Slowly add concentrated hydrochloric acid dropwise while maintaining the reaction temperature between 0 and 5 °C with an ice bath.

-

After the addition is complete, continue stirring for an additional 2-3 hours at the same temperature.

-

Allow the mixture to warm to room temperature and stir for another 1-2 hours to promote the isomerization of the tertiary chloride to the primary chloride.

-

Separate the organic layer, wash it with cold water, a saturated sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

The crude product can be purified by fractional distillation under reduced pressure.

References

- 1. jk-sci.com [jk-sci.com]

- 2. byjus.com [byjus.com]

- 3. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. 1-Chloro-3-methyl-2-butene | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

- 8. US4036899A - Synthesis of prenyl chloride - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties and Hazards of Prenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl chloride, systematically known as 1-chloro-3-methyl-2-butene, is a versatile reagent and intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its utility is underscored by its reactive allylic chloride functional group, which allows for a variety of chemical transformations. However, its practical application is intrinsically linked to a thorough understanding of its physical properties and a stringent adherence to safety protocols due to its inherent hazards. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of prenyl chloride, detailed experimental methodologies for their determination, and an in-depth analysis of its associated hazards, including flammability, toxicity, and reactivity. The information is presented to ensure safe handling, appropriate storage, and effective use in a laboratory setting.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of prenyl chloride is fundamental for its safe handling and use in experimental design. These properties are summarized in the tables below.

Table 1: General and Physical Properties of Prenyl Chloride

| Property | Value | Reference(s) |

| Chemical Name | 1-Chloro-3-methyl-2-butene | [1][2][3] |

| Synonyms | Prenyl chloride, 3,3-Dimethylallyl chloride | [4][5] |

| CAS Number | 503-60-6 | [1][4][5] |

| Molecular Formula | C₅H₉Cl | [1][4][5] |

| Molecular Weight | 104.58 g/mol | [2][6][7] |

| Appearance | Colorless to light yellow liquid | [1][8] |

| Boiling Point | 58-59 °C at 120 mmHg | [2][3][7] |

| Density | 0.928 g/mL at 25 °C | [2][3][7] |

| Refractive Index (n²⁰/D) | 1.4488 | [2][3][7] |

Table 2: Solubility Profile of Prenyl Chloride

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [2][3][6] |

| Chloroform | Miscible | [2][3] |

| Acetone | Miscible | [2][3] |

| Diethyl Ether | Miscible | [2][3] |

| Ethanol | Soluble | [2][3] |

| Dichloroethane | Soluble | [9] |

Table 3: Fire Hazard Data for Prenyl Chloride

| Property | Value | Reference(s) |

| Flash Point | 13 °C (55.4 °F) - closed cup | [7][8] |

| Flammability | Highly flammable liquid and vapor | [10][11] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the key physical properties of volatile, flammable organic liquids like prenyl chloride.

Boiling Point Determination (OECD TG 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Principle: A common method involves distillation. The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

The prenyl chloride sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly in the neck of the flask, just below the side arm leading to the condenser.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This steady temperature is the boiling point.

-

Density Determination (ASTM D4052)

Density is the mass of a substance per unit volume.

-

Principle: A digital density meter is used, which measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the liquid.

-

Apparatus: Digital density meter with a thermostatically controlled cell.

-

Procedure:

-

The instrument is calibrated using a certified reference standard of known density.

-

The sample cell is rinsed with a suitable solvent and dried.

-

The prenyl chloride sample is introduced into the sample cell, ensuring no air bubbles are present.

-

The instrument measures the oscillation period and calculates the density at the specified temperature.

-

Flash Point Determination (ASTM D56 - Tag Closed-Cup Tester)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Principle: The sample is heated in a closed cup at a slow, constant rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.

-

Apparatus: Tag Closed-Cup Tester, which includes a sample cup, a lid with an ignition source port, and a temperature-controlled bath.

-

Procedure:

-

The sample cup is filled with prenyl chloride to the specified level.

-

The lid is secured, and the sample is heated at a controlled rate.

-

At regular temperature intervals, the ignition source is applied.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.

-

Solubility Determination (OECD TG 105 - Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

-

Principle: A known amount of the substance is added to a known volume of the solvent. The mixture is agitated at a constant temperature until saturation is reached. The concentration of the dissolved substance in the solution is then determined analytically.

-

Apparatus: Flask with a stirrer, constant temperature bath, and an appropriate analytical instrument (e.g., GC, HPLC) for concentration measurement.

-

Procedure:

-

An excess amount of prenyl chloride is added to a flask containing the solvent (e.g., water).

-

The flask is sealed and placed in a constant temperature bath, and the mixture is agitated for a sufficient time to reach equilibrium.

-

The mixture is allowed to stand to separate the undissolved portion.

-

A sample of the supernatant is carefully removed, and its concentration is determined using a suitable analytical method.

-

Hazards and Safety Precautions

Prenyl chloride is a hazardous substance that requires careful handling to minimize risks. The primary hazards are summarized below, followed by a diagram illustrating the relationship between its properties and the necessary safety measures.

Table 4: Hazard Identification and Classification

| Hazard Class | GHS Category | Hazard Statement | Reference(s) |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | [6][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][10] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [6][10] |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |

Toxicological Information

-

Acute Toxicity: The lethal concentration (LC50) for rats upon inhalation has been reported as 3,580 mg/m³.[12] Ingestion can cause severe and permanent damage to the digestive tract.[13]

-

Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[6][10] It is described as a lachrymator and can cause chemical conjunctivitis and corneal damage.[13]

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation, dizziness, or suffocation.[11][13]

-

Chronic Effects: No specific data on the chronic effects of prenyl chloride were found. However, given its reactivity as an alkylating agent, prolonged exposure should be avoided.

Reactivity and Stability

-

Stability: Prenyl chloride is stable under normal temperatures and pressures.[13] However, it may be stabilized with potassium carbonate to prevent degradation.[10]

-

Reactivity: As an allylic chloride, it is a reactive alkylating agent and is susceptible to nucleophilic substitution reactions. It is incompatible with strong oxidizing agents.[10][13]

-

Hazardous Decomposition Products: Upon combustion, it may produce irritating and toxic fumes and gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[10][13]

Logical Workflow for Safe Handling

The following diagram illustrates the logical relationship between the physical properties of prenyl chloride and the necessary safety precautions and handling procedures.

Caption: Logical workflow from physical properties to hazards and control measures for prenyl chloride.

Conclusion

Prenyl chloride is a valuable chemical intermediate whose safe and effective use is contingent upon a comprehensive understanding of its physical properties and associated hazards. This guide has provided a detailed summary of its key characteristics, outlined standardized experimental protocols for their determination, and offered an in-depth analysis of its hazardous nature. By adhering to the safety precautions and handling procedures derived from these properties, researchers, scientists, and drug development professionals can mitigate the risks associated with prenyl chloride and harness its synthetic potential in a safe and controlled laboratory environment. Continuous consultation of up-to-date Safety Data Sheets and relevant safety literature is strongly recommended.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Chloro-3-methyl-2-butene | 503-60-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Prenyl chloride | 503-60-6 - BuyersGuideChem [buyersguidechem.com]

- 5. scbt.com [scbt.com]

- 6. 1-Chloro-3-methyl-2-butene | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-クロロ-3-メチル-2-ブテン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. PRENYL CHLORIDE [chembk.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-Chloro-3-methyl-2-butene - Hazardous Agents | Haz-Map [haz-map.com]

- 13. 1-Chloro-3-methyl-2-butene (503-60-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

1-Chloro-3-methyl-2-butene (CAS 503-60-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Chloro-3-methyl-2-butene (also known as prenyl chloride), a versatile reagent in organic synthesis with applications in the pharmaceutical and fragrance industries. This document outlines its chemical and physical properties, spectroscopic data, synthesis, key reactions, and safety information. Detailed experimental methodologies, where available, and reaction mechanisms are also presented to support research and development activities.

Chemical and Physical Properties

1-Chloro-3-methyl-2-butene is a colorless to light yellow liquid.[1] It is a halogenated aliphatic, unsaturated hydrocarbon that is miscible with many organic solvents but immiscible with water.[2]

Table 1: Physical and Chemical Properties of 1-Chloro-3-methyl-2-butene

| Property | Value | Reference |

| CAS Number | 503-60-6 | [3][4] |

| Molecular Formula | C₅H₉Cl | [5] |

| Molecular Weight | 104.58 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 58-59 °C at 120 mmHg | [4] |

| Density | 0.928 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.4488 | [4] |

| Flash Point | 13 °C (55.4 °F) - closed cup | [2] |

| Solubility | Miscible with chloroform, acetone (B3395972), diethyl ether, and alcohol. Immiscible with water. | [2] |

| InChI | InChI=1S/C5H9Cl/c1-5(2)3-4-6/h3H,4H2,1-2H3 | [3] |

| InChIKey | JKXQKGNGJVZKFA-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)=CCCl | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Chloro-3-methyl-2-butene.

Table 2: Spectroscopic Data for 1-Chloro-3-methyl-2-butene

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR | Data available in spectral databases. | [3][6] |

| ¹³C NMR | Data available in spectral databases. | [3] |

| IR Spectroscopy | Data available in spectral databases. | [7] |

| Mass Spectrometry (GC-MS) | m/z top peak: 69; m/z 2nd highest: 41; m/z 3rd highest: 104. | [3] |

Synthesis

1-Chloro-3-methyl-2-butene is primarily synthesized through the hydrochlorination of isoprene (B109036). This reaction typically yields a mixture of 1-chloro-3-methyl-2-butene and its isomer, 3-chloro-3-methyl-1-butene.[8] The ratio of these products can be influenced by reaction conditions and the use of catalysts.

Experimental Protocol: Synthesis from Isoprene and HCl

The following is a generalized procedure based on patent literature.[8][9] Specific conditions may vary.

Materials:

-

Isoprene

-

Hydrogen chloride (gas or concentrated aqueous solution)

-

Catalyst (e.g., copper(I) chloride complex with a trialkyl or triaryl phosphite) (optional)[8]

-

Inert solvent (e.g., cyclohexane) (optional)[9]

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet, and cooling system, isoprene is dissolved in an inert solvent if used.

-

The reaction mixture is cooled to the desired temperature, typically between -30 °C and 30 °C.[8]

-

Hydrogen chloride gas is bubbled through the solution, or concentrated hydrochloric acid is added. The molar ratio of HCl to isoprene is typically maintained at or slightly below 1:1 to minimize the formation of dichlorinated byproducts.[8]

-

If a catalyst is used, it is introduced into the reaction mixture prior to the addition of HCl.

-

The reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of isoprene and the product distribution.

-

Upon completion, the reaction mixture is worked up. This may involve neutralization of excess acid, washing with water and brine, and drying over an anhydrous salt (e.g., magnesium sulfate).

-

The final product is purified by fractional distillation under reduced pressure.

Reaction Workflow:

Chemical Reactions and Mechanisms

1-Chloro-3-methyl-2-butene is a reactive molecule that participates in a variety of organic reactions, most notably nucleophilic substitution and elimination reactions.

Reaction with Potassium Iodide in Acetone

This reaction is a classic example of a Finkelstein reaction, proceeding via an Sₙ2 mechanism. The iodide ion is a good nucleophile and the use of acetone as a solvent drives the reaction forward by precipitating the less soluble sodium chloride.

Reaction Mechanism:

Reaction with Sodium Ethoxide in Ethanol

The reaction with sodium ethoxide, a strong base and nucleophile, can lead to both substitution (Sₙ2) and elimination (E2) products. The reaction conditions, such as temperature, can influence the product ratio.

Reaction Pathways:

Applications in Drug Development and Organic Synthesis

1-Chloro-3-methyl-2-butene serves as a key building block in the synthesis of various organic molecules.

-

Synthesis of Terpenoids: It is a precursor for the synthesis of terpenoids like geraniol.[2]

-

Prenylating Agent: The 3-methyl-2-butenyl (B1208987) (prenyl) group is a common structural motif in natural products with biological activity. 1-Chloro-3-methyl-2-butene can be used to introduce this group. For instance, it has been utilized as a reagent in the synthesis of hyperforin, a constituent of St. John's wort.[2][10]

-

Pharmaceutical Intermediates: Its reactivity makes it a useful intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

-

Reported Biological Activity: There are general reports of it being used as an antibiotic to inhibit the growth of tumor cells, though specific details on the mechanism and cell lines are limited in the readily available literature.[2]

Safety Information

1-Chloro-3-methyl-2-butene is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| 🔥 | Danger | H225: Highly flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| ❕ | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Keep in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Store away from heat, sparks, open flames, and other ignition sources.

-

Use personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

Handle in a fume hood to avoid inhalation of vapors.

References

- 1. guidechem.com [guidechem.com]

- 2. 1-Chloro-3-methyl-2-butene | 503-60-6 [chemicalbook.com]

- 3. 1-Chloro-3-methyl-2-butene | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-氯-3-甲基-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. GSRS [precision.fda.gov]

- 6. 1-Chloro-3-methyl-2-butene (503-60-6) 1H NMR spectrum [chemicalbook.com]

- 7. 1-Chloro-3-methyl-2-butene (503-60-6)IR [chemicalbook.com]

- 8. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]

- 9. CN105481634A - Preparing method for chloro-isopentene - Google Patents [patents.google.com]

- 10. Hyperforin | Opinion | Chemistry World [chemistryworld.com]

An In-depth Technical Guide to 1-Chloro-3-methyl-2-butene: Structure, Nomenclature, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-methyl-2-butene, also widely known as prenyl chloride, is a pivotal organic compound with significant applications in synthetic chemistry. Its bifunctional nature, possessing both a reactive allylic chloride and a double bond, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including terpenes, pharmaceutical intermediates, and other specialty chemicals. This guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, synthesis, and reactivity of 1-Chloro-3-methyl-2-butene. Furthermore, it delves into its potential biological significance as a prenylating agent, a crucial post-translational modification in cellular signaling. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical application in a laboratory setting.

Structure and Nomenclature

1-Chloro-3-methyl-2-butene is a halogenated alkene. The presence of a chlorine atom on a carbon adjacent to a carbon-carbon double bond classifies it as an allylic chloride, which is key to its reactivity.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-chloro-3-methylbut-2-ene .[1] The numbering of the carbon chain begins at the carbon atom bonded to the chlorine, giving it the lowest possible locant.

Common Synonyms

In scientific literature and commercial contexts, 1-Chloro-3-methyl-2-butene is frequently referred to by several other names, including:

-

Prenyl chloride[1]

-

3,3-Dimethylallyl chloride[1]

-

3-Methyl-2-butenyl chloride[1]

-

Isoprenyl chloride[1]

-

γ,γ-Dimethylallyl chloride[1]

Chemical Structure

The chemical structure of 1-Chloro-3-methyl-2-butene is characterized by a four-carbon butene chain with a chlorine atom at position 1 and a methyl group at position 3.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 1-Chloro-3-methyl-2-butene is essential for its handling, purification, and characterization.

Physical Properties

This compound is a colorless to light yellow, volatile liquid with a pungent odor.[2] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 104.58 g/mol | [1][2] |

| Boiling Point | 58-59 °C at 120 mmHg | [2][3] |

| Density | 0.928 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.4488 | [2][3] |

| Flash Point | 13 °C (56 °F) | [2][3] |

| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, and chloroform. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 1-Chloro-3-methyl-2-butene.

Table 1: Spectroscopic Data for 1-Chloro-3-methyl-2-butene

| Spectroscopy Type | Key Features and Data | Reference(s) |

| ¹H NMR | Spectra available for reference. | [1] |

| ¹³C NMR | Spectra available for reference. | [1] |

| Infrared (IR) | Spectra available for reference. | [1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 104. Key Fragments: m/z 69, 41. | [1] |

Synthesis and Experimental Protocols

The most common method for the synthesis of 1-Chloro-3-methyl-2-butene is the hydrochlorination of isoprene (B109036).[1] This reaction can lead to a mixture of products, including the desired 1-chloro-3-methyl-2-butene and its isomer, 3-chloro-3-methyl-1-butene. The reaction conditions can be optimized to favor the formation of the desired product.

General Synthesis Reaction

Caption: General reaction scheme for the synthesis of 1-Chloro-3-methyl-2-butene.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of 1-Chloro-3-methyl-2-butene.

Materials:

-

Isoprene

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet. Place the flask in an ice bath to maintain a low temperature.

-

Addition of Reactants: Charge the flask with isoprene. Slowly add concentrated hydrochloric acid dropwise from the dropping funnel while stirring vigorously. Maintain the reaction temperature at or below 0 °C. The reaction of 100 mL of isoprene with approximately 0.55 molar equivalents of hydrochloric acid at 0°C has been reported to yield a mixture containing 32% 1-chloro-3-methyl-2-butene and 63% 3-chloro-3-methyl-1-butene.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to separate the desired 1-Chloro-3-methyl-2-butene from its isomer and any unreacted starting materials.

Reactivity and Potential Biological Significance

The chemical reactivity of 1-Chloro-3-methyl-2-butene is dominated by its allylic chloride functionality, making it a potent alkylating agent.

Chemical Reactivity

1-Chloro-3-methyl-2-butene readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by a variety of nucleophiles. It is also susceptible to elimination reactions. Its use in the total synthesis of geraniol (B1671447) highlights its importance as a synthetic intermediate.

Biological Significance: A Potential Prenylating Agent

While specific signaling pathways directly involving 1-Chloro-3-methyl-2-butene are not well-documented in the current literature, its chemical nature as a "prenyl" group donor suggests a potential role in biological systems through protein prenylation.

Protein Prenylation is a post-translational modification that involves the attachment of isoprenoid groups, such as farnesyl or geranylgeranyl moieties, to cysteine residues of proteins.[4][5] This modification is crucial for mediating protein-protein and protein-membrane interactions.[5] Enzymes such as farnesyltransferase and geranylgeranyltransferase catalyze these reactions.[5]

Given that 1-Chloro-3-methyl-2-butene is a reactive form of the prenyl group, it has the potential to act as an alkylating agent in biological systems, potentially modifying proteins and other biomolecules. This could, in principle, affect various signaling pathways that are regulated by prenylated proteins, such as the Ras signaling pathway, which is critical in cell proliferation and is often dysregulated in cancer.[6] However, it is important to note that the direct interaction of 1-Chloro-3-methyl-2-butene with cellular signaling components has not been extensively studied. Its use as an antibiotic to inhibit the growth of tumor cells has been reported, suggesting some form of biological activity.[3]

Caption: Hypothetical role of 1-Chloro-3-methyl-2-butene in protein prenylation.

Safety and Handling

1-Chloro-3-methyl-2-butene is a flammable liquid and a skin and eye irritant.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

1-Chloro-3-methyl-2-butene is a valuable and versatile reagent in organic synthesis. Its well-defined structure and predictable reactivity make it an important tool for the construction of complex molecular architectures. While its direct role in biological signaling pathways remains an area for further investigation, its potential as a prenylating agent suggests that it could be a useful probe for studying post-translational modifications and their impact on cellular function. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this important chemical compound.

References

- 1. 1-Chloro-3-methyl-2-butene | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Chloro-3-methyl-2-butene | 503-60-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Prenylation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Chloro-3-methyl-2-butene - Hazardous Agents | Haz-Map [haz-map.com]

Spectroscopic Profile of 1-Chloro-3-methyl-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-3-methyl-2-butene (CAS No. 503-60-6), a valuable reagent and intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-Chloro-3-methyl-2-butene by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of 1-Chloro-3-methyl-2-butene exhibits distinct signals corresponding to the different types of protons in the molecule. Predicted ¹H NMR data suggests the following assignments:

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~5.5 | Triplet (t) | 1H | =CH- |

| b | ~4.1 | Doublet (d) | 2H | -CH₂Cl |

| c | ~1.8 | Singlet (s) | 3H | =C-CH₃ |

| d | ~1.7 | Singlet (s) | 3H | =C-CH₃ |

Note: Predicted data. Actual experimental values may vary slightly.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A known source for the ¹³C NMR spectrum of 1-Chloro-3-methyl-2-butene is from the publication by P. Crews and E. K. Wiseman in the Journal of Organic Chemistry (1977, 42, 2812).[1] Predicted chemical shifts are as follows:

| Carbon Atom | Chemical Shift (ppm) |

| C1 (-CH₂Cl) | ~46 |

| C2 (=CH-) | ~122 |

| C3 (=C(CH₃)₂) | ~138 |

| C4/C5 (-CH₃) | ~18, ~26 |

Note: Predicted data. For experimentally determined values, refer to the cited literature.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A dilute solution of 1-Chloro-3-methyl-2-butene (typically 5-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 10-12 ppm is used.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm is used.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

IR Absorption Data

The IR spectrum of 1-Chloro-3-methyl-2-butene is expected to show characteristic absorption bands for its alkene and alkyl halide functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3040 | Medium | =C-H | Stretch |

| ~2970, ~2915, ~2860 | Strong | C-H | Stretch (sp³) |

| ~1670 | Medium | C=C | Stretch |

| ~1450, ~1375 | Medium | C-H | Bend (CH₃) |

| ~840 | Strong | =C-H | Bend (out-of-plane) |

| ~750 | Strong | C-Cl | Stretch |

Note: These are typical ranges and the exact peak positions may vary.

Experimental Protocol for FTIR Spectroscopy

Sample Preparation: For a liquid sample like 1-Chloro-3-methyl-2-butene, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Acquisition Parameters:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrum Data

The electron ionization (EI) mass spectrum of 1-Chloro-3-methyl-2-butene shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Abundance | Proposed Fragment |

| 104/106 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 69 | High | [M - Cl]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The presence of the M+2 peak at m/z 106 with approximately one-third the intensity of the m/z 104 peak is characteristic of a compound containing one chlorine atom.

Experimental Protocol for GC-MS

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is the standard instrument for analyzing volatile organic compounds like 1-Chloro-3-methyl-2-butene.

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 35-350.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern can be compared with library spectra for confirmation.

Structural Elucidation Workflow

The logical workflow for the structural elucidation of 1-Chloro-3-methyl-2-butene using the spectroscopic data presented is outlined below.

Caption: Workflow for the structural elucidation of 1-Chloro-3-methyl-2-butene.

References

Understanding the reactivity of the allyl chloride group

An In-Depth Technical Guide to the Reactivity of the Allyl Chloride Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl chloride, systematically named 3-chloroprop-1-ene, is a highly versatile and reactive organic compound with the formula CH₂=CHCH₂Cl.[1] Its bifunctional nature, possessing both a reactive carbon-chlorine bond and a carbon-carbon double bond, makes it a valuable precursor in the synthesis of a wide array of chemicals.[2] It serves as a critical building block in the production of polymers, resins, pharmaceuticals, pesticides, and most notably, epichlorohydrin—a key component in epoxy resins.[2][3] This guide provides a detailed examination of the structural features that govern the reactivity of the allyl chloride group, explores its primary reaction pathways—including nucleophilic substitution and radical reactions—and presents quantitative data and detailed experimental protocols for key transformations.

Structural and Electronic Properties Influencing Reactivity

The unique reactivity of allyl chloride stems from the interaction between the sp³-hybridized carbon bearing the chlorine atom and the adjacent sp²-hybridized carbons of the double bond.[4] This arrangement leads to several key effects:

-

Weakened C-Cl Bond: The C-Cl bond in allyl chloride is significantly weaker than in its saturated analogue, n-propyl chloride. This is attributed to the stabilization of the resulting allyl radical or cation upon bond cleavage.[5]

-

Stabilization of Intermediates: Both radical and cationic intermediates at the allylic position are stabilized by resonance, where the unpaired electron or positive charge is delocalized over the C1 and C3 positions of the allyl system.[6] This delocalization lowers the activation energy for reactions involving these intermediates.[7]

-

Reactive Allylic Hydrogens: The C-H bonds on the carbon adjacent to the double bond in the parent molecule, propene, are weaker than typical primary alkyl C-H bonds, making them susceptible to abstraction by radicals.[8][9][10]

Nucleophilic Substitution Reactions

Allyl chloride is an excellent substrate for nucleophilic substitution reactions, exhibiting enhanced reactivity in both Sₙ1 and Sₙ2 pathways compared to saturated primary alkyl halides.[11]

Sₙ2 Mechanism

Primary allylic halides like allyl chloride readily undergo Sₙ2 reactions.[11] The rate is accelerated due to the stabilization of the trigonal bipyramidal transition state.[12] The p-orbitals of the double bond overlap with the p-orbital of the reacting carbon, delocalizing electron density and lowering the transition state energy.[13] Furthermore, the lowest unoccupied molecular orbital (LUMO) of allyl chloride is lower in energy than that of propyl chloride, allowing for more effective overlap with the highest occupied molecular orbital (HOMO) of the nucleophile.[11] It has been demonstrated that allyl chloride reacts with sodium iodide in acetone (B3395972) over 800 times faster than propyl chloride.[11]

Sₙ1 Mechanism

While less common for primary halides, the Sₙ1 pathway is accessible to allyl chloride, particularly with weak nucleophiles in polar protic solvents.[13] This is due to the exceptional stability of the intermediate allyl carbocation, which is stabilized by resonance.[12] The positive charge is shared between the primary (C1) and secondary (C3) carbons, meaning the subsequent nucleophilic attack can occur at either position, potentially leading to a mixture of products, including rearranged isomers (an Sₙ1' reaction).

Sₙ2' Mechanism

A third pathway, the Sₙ2' reaction, is also possible for allylic systems.[14] In this concerted mechanism, the nucleophile attacks the γ-carbon (C3) of the double bond, which simultaneously causes the π-bond to shift and the leaving group to be ejected from the α-carbon (C1).[14][15] This pathway becomes more competitive when the α-carbon is sterically hindered.[14]

Radical Reactions

The presence of the allylic position makes allyl chloride central to several important radical reactions.

Synthesis via Free-Radical Chlorination

The principal industrial method for synthesizing allyl chloride is the high-temperature (400-510 °C) chlorination of propene.[10][16] At these temperatures, free-radical substitution at the allylic position is favored over electrophilic addition to the double bond.[10][17] The mechanism proceeds through a classic radical chain reaction:

-

Initiation: The chlorine molecule undergoes homolytic cleavage to form two chlorine radicals (Cl•).[3][10]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the allylic position of propene, forming HCl and a resonance-stabilized allyl radical.[10] This allyl radical then reacts with another molecule of Cl₂ to form allyl chloride and a new chlorine radical, which continues the chain.[10]

-

Termination: The reaction terminates when two radicals combine.[10]

Other Key Reactions

-

Grignard Reagent Formation: Allyl chloride reacts with magnesium metal in a dry ether solvent to form allylmagnesium chloride, a versatile Grignard reagent.[18][19] This reagent is a potent nucleophile used extensively in organic synthesis for forming new carbon-carbon bonds.[2][20]

-

Electrophilic Addition: While substitution is favored at high temperatures, at lower temperatures and in the absence of radical initiators, allyl chloride can undergo electrophilic addition across the double bond.[17]

-

Polymerization: Allyl chloride can be polymerized to form poly(allyl chloride), a resin used in adhesives and coatings.

Quantitative Reactivity Data

The enhanced reactivity of the allyl group can be quantified through thermochemical and kinetic data.

| Parameter | Species / Bond | Value (kcal/mol) | Value (kJ/mol) | Significance |

| Bond Dissociation Energy (BDE) | Allylic C-H in Propene | 89[8] | 372 | Weaker than primary C-H (~101 kcal/mol), facilitating radical abstraction.[9] |

| Allylic C-Cl in Allyl Chloride | 68[5] | 285 | Weaker than primary C-Cl (~84 kcal/mol), facilitating Sₙ1 and Sₙ2 reactions.[5] | |

| Stabilization Energy | Allyl Radical Resonance Energy | 12 - 16[21][9][22] | 50 - 67 | Accounts for the stability of the radical intermediate.[21] |

| Ionization & Appearance Energy | Ionization Energy of Allyl Chloride | 232 | 969 | Energy to remove an electron.[23] |

| Appearance Energy of Allyl Cation | 255 | 1065 | Energy to form C₃H₅⁺ + Cl from allyl chloride.[23] |

Table 1: Thermochemical data related to allyl chloride reactivity.

| Reaction Comparison | Reaction Type | Relative Rate (Allyl Chloride vs. Analogue) | Conditions |

| Allyl chloride vs. n-Propyl chloride | Sₙ2 | > 800 : 1 | NaI in Acetone |

| Allyl chloride vs. Benzyl chloride | Sₙ2 | ~ 1 : 30 | KI in Acetone |

Table 2: Comparative kinetic data for Sₙ2 reactions.[11][24]

Experimental Protocols

Protocol 1: Sₙ2 Nucleophilic Substitution (Finkelstein Reaction)

Objective: To synthesize allyl iodide from allyl chloride via an Sₙ2 reaction, demonstrating the high reactivity of the allylic system.

Materials:

-

Allyl chloride

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

In the flask, dissolve 15.0 g of anhydrous sodium iodide in 75 mL of anhydrous acetone with stirring.[25]

-

To this solution, add 7.65 g (0.1 mol) of allyl chloride dropwise at room temperature.

-

A white precipitate of sodium chloride (NaCl) should begin to form, as it is insoluble in acetone.[26][27]

-

After the addition is complete, gently heat the mixture to reflux using a heating mantle and maintain reflux with stirring for 45-60 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated NaCl.

-

The filtrate contains the product, allyl iodide, in acetone. The solvent can be removed by rotary evaporation to yield the crude product, which can be further purified by distillation.

Protocol 2: High-Temperature Radical Chlorination of Propene

Objective: To synthesize allyl chloride from propene and chlorine gas, illustrating the industrial free-radical substitution process. (Note: This reaction is hazardous and requires specialized equipment and safety precautions).

Materials:

-

Propene gas

-

Chlorine gas

-

High-temperature flow reactor (e.g., quartz tube) capable of reaching 500 °C

-

Gas flow controllers

-

Condensation trap cooled with a dry ice/acetone bath

-

Scrubber system for acidic off-gases (e.g., NaOH solution)

Procedure:

-

Assemble the flow reactor system, ensuring all connections are secure and the system is purged with an inert gas (e.g., nitrogen).

-

Heat the reactor to the target temperature of 500 °C.[16]

-

Introduce a controlled flow of propene and chlorine gas into the reactor. An excess of propene is typically used to minimize the formation of dichlorinated byproducts.[16] A molar ratio of propene to chlorine of 2:1 to 3:1 is common.[28]

-

The gases react in the hot zone of the reactor. The residence time is typically short, on the order of seconds.

-

The product stream exits the reactor and passes through a series of condensers. A cold trap (-78 °C) is used to condense the allyl chloride (boiling point: 45 °C) and unreacted propene, separating them from the gaseous HCl byproduct.[1]

-

The unreacted gases and HCl are passed through a scrubber containing a basic solution to neutralize the acid before venting.

-

The collected condensate is a mixture of allyl chloride, propene, and chlorinated byproducts. This crude product is purified by fractional distillation.

Protocol 3: Formation of Allylmagnesium Chloride (Grignard Reagent)

Objective: To prepare a solution of allylmagnesium chloride for use in subsequent synthetic steps.

Materials:

-

Magnesium turnings

-

Allyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask, dropping funnel, and reflux condenser

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

Flame-dry all glassware (three-neck flask, dropping funnel, condenser) and allow to cool to room temperature under a stream of dry nitrogen or argon.

-

Place 2.67 g (0.11 mol) of magnesium turnings into the flask. Add a single small crystal of iodine.[2]

-

Fit the flask with the dropping funnel, condenser (with a drying tube), and a gas inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Add 20 mL of anhydrous THF to the flask to cover the magnesium.

-

In the dropping funnel, prepare a solution of 7.65 g (0.1 mol) of allyl chloride in 40 mL of anhydrous THF.

-

Add a small portion (~5 mL) of the allyl chloride solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a slight warming of the flask. The disappearance of the iodine color also signals initiation.[19] If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction if it becomes too vigorous.[19]

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grayish, slightly cloudy solution is the Grignard reagent, ready for use.[18]

Conclusion

The reactivity of the allyl chloride group is a cornerstone of its utility in chemical synthesis. The interplay between its alkene and alkyl halide functionalities, governed by the principles of resonance stabilization and electronic effects, allows it to participate in a diverse range of transformations. Its enhanced susceptibility to nucleophilic substitution via multiple pathways (Sₙ1, Sₙ2, Sₙ2') and its role in free-radical processes make it a uniquely powerful and versatile reagent. A thorough understanding of these reaction mechanisms, supported by quantitative data and robust experimental protocols, is essential for researchers aiming to effectively harness the synthetic potential of allyl chloride in drug development and materials science.

References

- 1. Allyl chloride - Wikipedia [en.wikipedia.org]

- 2. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 3. Propylene into allyl chloride give chemical reaction | Filo [askfilo.com]

- 4. reddit.com [reddit.com]

- 5. Problem #3The C-Cl bond dissociation energy of | Chegg.com [chegg.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Allyl chloride is more reactive than n-propyl chloride towards nucleo - askIITians [askiitians.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Video: Radical Substitution: Allylic Chlorination [jove.com]

- 11. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. quora.com [quora.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. globallcadataaccess.org [globallcadataaccess.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 20. m.youtube.com [m.youtube.com]

- 21. fiveable.me [fiveable.me]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Allyl chloride [webbook.nist.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. degloorcollege.in [degloorcollege.in]

- 26. amherst.edu [amherst.edu]

- 27. cactus.utahtech.edu [cactus.utahtech.edu]

- 28. DE1960158A1 - Allyl chloride by chlorination of propylene - Google Patents [patents.google.com]

The Advent of a Versatile Reagent: Unraveling the Discovery and First Synthesis of Prenyl Chloride

For researchers, scientists, and professionals in drug development, a deep understanding of the foundational building blocks of complex molecules is paramount. Prenyl chloride (1-chloro-3-methyl-2-butene), a key intermediate in the synthesis of numerous natural products and pharmaceuticals, has a history rooted in the mid-20th century. This technical guide delves into the initial discovery and pioneering synthetic routes of this indispensable chemical entity.

The first comprehensive report on the synthesis and characterization of prenyl chloride appeared in a 1949 publication in the Journal of the American Chemical Society by L. F. Hatch and L. S. Gerhardt.[1] Their work laid the groundwork for the utilization of this versatile reagent in organic synthesis. The primary method for its preparation involves the hydrochlorination of isoprene (B109036), a reaction that can proceed through different pathways depending on the conditions employed.

Early Synthetic Approaches: A Tale of Two Isomers

The reaction of isoprene with hydrogen chloride (HCl) can yield two primary isomeric products: the desired primary chloride, prenyl chloride (1-chloro-3-methyl-2-butene), and the tertiary chloride, 3-chloro-3-methyl-1-butene (B3368806) (isoprenyl chloride). The initial challenge for chemists was to develop methods that favored the formation of the more synthetically useful primary chloride.

Two principal strategies emerged from early investigations:

-

Low-Temperature Hydrochlorination followed by Isomerization: This approach involves the reaction of isoprene with HCl at low temperatures, which kinetically favors the formation of the tertiary chloride. Subsequently, the reaction mixture is warmed, often in the presence of a catalyst, to induce an allylic rearrangement to the thermodynamically more stable primary prenyl chloride.

-

Direct High-Temperature Hydrochlorination: This method involves reacting isoprene with HCl at higher temperatures, which directly favors the formation of prenyl chloride. This approach often requires careful control of reaction conditions to minimize the formation of byproducts.

Subsequent research, particularly within the patent literature, has focused on optimizing these fundamental approaches to improve yield, selectivity, and process efficiency. Key innovations include the use of catalysts and additives to steer the reaction towards the desired product.

Quantitative Data from Early Syntheses

The following tables summarize quantitative data extracted from various early and notable synthetic protocols for prenyl chloride.

| Method | Reactants | Catalyst/Additive | Temperature (°C) | Yield of Prenyl Chloride (%) | Key Observations | Reference |

| Low-Temperature Isomerization | Isoprene, Anhydrous HCl | None | Low, then warmed | Not specified in early reports | Primarily forms the tertiary chloride initially, which then rearranges. | General principle from early studies |

| Direct High-Temperature | Isoprene, Anhydrous HCl | None | Higher temperatures | Moderate | Formation of byproducts is a significant issue. | General principle from early studies |

| Patent Method 1 | Isoprene, Aqueous HCl | Alkali Metal Chloride (e.g., NaCl) | 0-30 | High | The presence of the salt enhances the yield and selectivity. | Patent Literature |

| Patent Method 2 | Isoprene, Gaseous HCl | Copper(I) Chloride (CuCl) | >10 (under pressure) | High | The catalyst promotes the formation of the primary chloride. | Patent Literature |

Experimental Protocols

General Procedure for the Hydrochlorination of Isoprene (Conceptualized from early reports)

This protocol represents a generalized procedure based on the principles outlined in early literature. Specific details may vary based on the exact publication.

Materials:

-

Isoprene

-

Anhydrous Hydrogen Chloride gas or concentrated Hydrochloric Acid

-

Anhydrous Calcium Chloride (for drying)

-

Reaction vessel with a gas inlet tube and a cooling bath

-

Distillation apparatus

Procedure:

-

A reaction vessel is charged with isoprene and cooled to the desired temperature using a cooling bath (e.g., ice-salt bath).

-

Anhydrous hydrogen chloride gas is bubbled through the cooled isoprene, or concentrated hydrochloric acid is added dropwise with vigorous stirring. The temperature is carefully monitored and maintained.

-

After the addition is complete, the reaction mixture is stirred for a specified period. For low-temperature reactions followed by isomerization, the cooling bath is removed, and the mixture is allowed to warm to room temperature or gently heated.

-

The crude reaction mixture is then washed with water, a dilute solution of sodium bicarbonate to neutralize excess acid, and finally with brine.

-

The organic layer is separated and dried over anhydrous calcium chloride.

-

The dried product is then purified by fractional distillation under reduced pressure to yield pure prenyl chloride.

Reaction Workflow and Logic

The synthesis of prenyl chloride from isoprene and HCl can be visualized as a process with a key branching point leading to two isomers, with conditions favoring the formation of the desired product.

Caption: Reaction workflow for prenyl chloride synthesis.

The development of reliable methods for the synthesis of prenyl chloride was a significant milestone in organic chemistry, opening up new avenues for the construction of complex molecules. The principles established in these early investigations continue to inform modern synthetic strategies, highlighting the enduring legacy of this foundational work.

References

An In-depth Technical Guide to the Solubility of 1-Chloro-3-methyl-2-butene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-3-methyl-2-butene (also known as prenyl chloride) in various organic solvents. Due to its role as a key intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and fragrances, a thorough understanding of its solubility is critical for reaction design, purification, and formulation.

Core Data Presentation: Qualitative Solubility

While precise quantitative solubility data for 1-chloro-3-methyl-2-butene is not extensively available in published literature, qualitative assessments consistently indicate its solubility profile. The compound is generally considered miscible with or soluble in a range of common organic solvents and is insoluble in water.[1][2][3] This behavior is consistent with its molecular structure as a halogenated aliphatic hydrocarbon.[1]

For clarity and ease of comparison, the available qualitative solubility data is summarized in the table below. The term "miscible" implies that the two substances are soluble in each other in all proportions.

| Organic Solvent | Qualitative Solubility | Citation(s) |

| Chloroform (CHCl₃) | Miscible / Very Soluble | [1][2][3] |

| Acetone (C₃H₆O) | Miscible / Soluble | [1][2][3] |

| Diethyl Ether (C₄H₁₀O) | Miscible / Soluble | [1][2][3] |

| Alcohol (e.g., Ethanol) | Miscible / Soluble | [1][2][3] |

| Dichloroethane (C₂H₄Cl₂) | Soluble | [2] |

| Water (H₂O) | Insoluble | [1][2][3] |

Experimental Protocols: Determination of Solubility

To ascertain the quantitative solubility of 1-chloro-3-methyl-2-butene in a specific organic solvent at a given temperature, a standardized experimental protocol can be employed. The following methodology outlines a general procedure for determining the solubility of a liquid solute in a liquid solvent.

Objective: To quantitatively determine the solubility of 1-chloro-3-methyl-2-butene in a selected organic solvent at a specified temperature.

Materials:

-

1-Chloro-3-methyl-2-butene (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or shaker

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

In a series of sealed glass vials, add an excess amount of 1-chloro-3-methyl-2-butene to a known volume or mass of the chosen organic solvent. The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-calibrated pipette. It is crucial to avoid disturbing the undissolved layer.

-

To remove any suspended micro-droplets, pass the collected supernatant through a chemically compatible syringe filter into a clean, pre-weighed volumetric flask.

-

Determine the mass of the collected saturated solution.

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 1-chloro-3-methyl-2-butene in the same organic solvent with known concentrations.

-

Analyze the standard solutions using a suitable analytical method, such as GC-FID, to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Using the calibration curve, determine the concentration of 1-chloro-3-methyl-2-butene in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of 1-chloro-3-methyl-2-butene in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solvent (mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 1-chloro-3-methyl-2-butene in an organic solvent.

Caption: Experimental workflow for determining the solubility of 1-chloro-3-methyl-2-butene.

References

An In-depth Technical Guide to Prenyl Chloride: Molecular Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prenyl chloride (1-chloro-3-methyl-2-butene), a key reactive intermediate in organic synthesis. The document details its fundamental molecular and physical properties, provides explicit experimental protocols for its synthesis and characterization, and illustrates its structural properties through a logical diagram.

Core Molecular and Physical Properties

Prenyl chloride is a colorless to light yellow liquid known by several synonyms, including 1-chloro-3-methyl-2-butene and 3,3-dimethylallyl chloride.[1][2] Its high reactivity makes it a valuable precursor for the synthesis of various organic compounds, including pharmaceuticals, fragrances, and vitamins.[2][3]

Quantitative Data Summary

The essential quantitative data for prenyl chloride are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Identifiers | ||

| IUPAC Name | 1-chloro-3-methylbut-2-ene | - |

| CAS Number | 503-60-6 | - |

| Molecular Formula | C₅H₉Cl | - |

| Physical Properties | ||

| Molecular Weight | 104.58 | g·mol⁻¹ |

| Density | 0.928 | g/mL at 25 °C |

| Boiling Point | 58-59 | °C at 120 mmHg |

| Flash Point | 56 (13) | °F (°C) |

| Refractive Index | 1.4488 | n20/D |

| Solubility | ||

| Water | Immiscible | - |

| Organic Solvents | Miscible with chloroform (B151607), acetone, diethyl ether, alcohol | - |

[Sources: 1, 2, 3, 8]

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis and characterization of prenyl chloride.

Synthesis of Prenyl Chloride from Isoprene

This protocol is based on the hydrochlorination of isoprene, a common and effective method for producing prenyl chloride.[1][2] The reaction proceeds via an electrophilic addition of HCl to isoprene.[1] The use of sodium chloride has been shown to increase reaction yields.[2]

Materials:

-

Isoprene

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Chloride (NaCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and place it in an ice-salt bath to maintain a reaction temperature between 0°C and 10°C.[1]

-

Reagent Addition: Charge the flask with isoprene. While stirring vigorously, slowly add concentrated hydrochloric acid over a period of approximately 2 hours, ensuring the temperature remains within the specified range.[1][2]

-

Co-reagent Addition: Concurrently with the hydrochloric acid, add portions of sodium chloride to the reaction mixture at regular intervals (e.g., every 15 minutes).[1][2]

-